molecular formula C8H6Br2O B3115482 3-(bromomethyl)benzoyl Bromide CAS No. 209743-33-9

3-(bromomethyl)benzoyl Bromide

Cat. No.: B3115482
CAS No.: 209743-33-9
M. Wt: 277.94 g/mol
InChI Key: XOYQEZDPRIPCSS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It consists of a benzene ring substituted with a bromomethyl group and a bromocarbonyl group. This compound is a versatile reagent in organic synthesis, often used for introducing bromomethyl groups into various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of 3-methylbenzoic acid. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the methyl group, forming the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in DMF are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron (Fe) for bromination.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or ethanol.

Major Products Formed:

  • Substituted benzoyl derivatives from nucleophilic substitution.
  • Nitro, sulfonyl, or halogenated benzoyl derivatives from electrophilic aromatic substitution.
  • Benzyl alcohol derivatives from reduction reactions.

Mechanism of Action

The mechanism by which 3-(bromomethyl)benzoyl bromide exerts its effects involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The carbonyl group can also undergo reduction or other transformations, contributing to the compound’s versatility in synthetic chemistry .

Molecular Targets and Pathways:

    Nucleophilic Substitution Pathway: The bromomethyl group reacts with nucleophiles, forming a new carbon-nucleophile bond.

    Reduction Pathway: The carbonyl group is reduced to an alcohol, involving hydride transfer from reducing agents.

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)benzoyl bromide is unique due to the presence of both a bromomethyl and a bromocarbonyl group, providing dual reactivity. This dual functionality allows for more diverse chemical transformations compared to similar compounds.

Properties

IUPAC Name

3-(bromomethyl)benzoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYQEZDPRIPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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